molecular formula C20H18BrN3O3 B2584290 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 922943-89-3

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2584290
CAS No.: 922943-89-3
M. Wt: 428.286
InChI Key: GCIIYCFIAWSAHI-UHFFFAOYSA-N
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Description

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 4-bromophenyl group at the 3-position and an acetamide linker connected to a 2-methoxy-5-methylphenyl moiety. Its structural features, such as the electron-withdrawing bromine atom and the methoxy-methylphenyl group, influence its electronic distribution, solubility, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-13-3-9-18(27-2)17(11-13)22-19(25)12-24-20(26)10-8-16(23-24)14-4-6-15(21)7-5-14/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIIYCFIAWSAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide , known for its unique structural properties, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The molecular formula of this compound is C19H20BrN3O2C_{19}H_{20}BrN_{3}O_{2} with a molecular weight of approximately 432.3 g/mol. The structure includes a pyridazinone ring, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromophenyl and methoxybenzyl groups enhances the binding affinity and selectivity towards these targets, facilitating modulation of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential effects on various receptors, influencing signaling pathways critical in disease processes.

Antioxidant Activity

Research indicates that derivatives of bromophenols exhibit significant antioxidant properties. For instance, compounds similar to the one in focus have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This is particularly relevant in protecting against oxidative damage in conditions like cancer and neurodegenerative diseases .

Anticancer Potential

Studies have demonstrated that related compounds induce apoptosis in cancer cell lines, such as leukemia K562 cells. They also inhibit cell proliferation by affecting the cell cycle distribution . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

StudyFindings
Antioxidant Study Compounds derived from bromophenols exhibited significant cytoprotective effects against H₂O₂-induced oxidative damage in HaCaT keratinocytes. They increased the expression of antioxidant proteins like TrxR1 and HO-1 .
Anticancer Activity In vitro studies showed that certain derivatives inhibited the viability of K562 leukemia cells while inducing apoptosis without affecting cell cycle distribution .
Inflammatory Response A related study indicated that bromophenol derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-methoxy-5-methylphenyl group distinguishes it from analogs with simpler aryl substituents (e.g., 4-bromophenyl in 8a and 71) .
  • Substituents at the pyridazinone C3 and C5 positions significantly alter steric and electronic properties.

Key Observations :

  • Yields vary based on substituent complexity. For example, compound 8a’s methylthio-benzyl group required optimized conditions for a 70% yield , while fused systems (e.g., 6d) had lower yields due to steric challenges .
  • The target compound’s synthesis would benefit from activation strategies (e.g., thionyl chloride) used in for similar acetamide couplings .

Analytical Data Comparisons

¹H NMR and HRMS data highlight structural differences:

Compound Name ¹H NMR Key Signals (δ, ppm) HRMS (m/z) [M+H]⁺ Reference
Target Compound Expected: δ 7.65 (4-bromophenyl), 3.85 (OCH₃), 2.25 (CH₃) Calc. for C₂₀H₂₀BrN₃O₃: 442.06 -
Compound 8a δ 7.45 (d, J=8.4 Hz, 2H), 2.35 (s, 3H, CH₃) 463.02
Compound 71 δ 7.32 (m, 5H, phenyl), 3.78 (s, 3H, OCH₃) 534.12
Compound AMC3 δ 7.89 (d, J=8.8 Hz, 2H), 3.91 (s, 3H, OCH₃) 492.08

Key Observations :

  • The target’s methoxy group (δ ~3.85) and methyl group (δ ~2.25) would produce distinct NMR signals compared to tert-butyl (δ 1.42 in 6d) or cyano-containing analogs .
  • HRMS data confirms molecular integrity, with mass differences reflecting substituent variations (e.g., bromine adds ~79.9 Da) .

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